
meso-Isonitolhexa-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
meso-Isonitolhexa-5-fluoronicotinate: is a complex organic compound with the molecular formula C42H24F6N6O12 It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of six fluoronicotinate groups attached to the inositol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meso-Isonitolhexa-5-fluoronicotinate involves multiple steps, starting with the preparation of the inositol core and subsequent attachment of the fluoronicotinate groups. The reaction typically involves the use of fluoropyridine-3-carboxylic acid as a starting material, which is then esterified with inositol under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like tetrahydrofuran to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to scale up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: meso-Isonitolhexa-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as or .
Substitution: The fluoronicotinate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Applications De Recherche Scientifique
meso-Isonitolhexa-5-fluoronicotinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of meso-Isonitolhexa-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the enzyme diacylglycerol acyltransferase 2 (DGAT2) , which plays a crucial role in the synthesis of triglycerides . By inhibiting this enzyme, this compound reduces the synthesis of triglycerides and affects lipid metabolism. Additionally, it may interact with other enzymes and receptors involved in cell signaling and metabolic regulation .
Comparaison Avec Des Composés Similaires
meso-Isonitolhexa-5-fluoronicotinate can be compared with other similar compounds, such as:
Inositol hexakisphosphate (IP6): Both compounds share a similar inositol core, but IP6 has phosphate groups instead of fluoronicotinate groups.
Fluoronicotinate derivatives: These compounds have similar fluoronicotinate groups but differ in their core structures.
The uniqueness of this compound lies in its combination of the inositol core with fluoronicotinate groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
23763-98-6 |
|---|---|
Formule moléculaire |
C42H24F6N6O12 |
Poids moléculaire |
918.7 g/mol |
Nom IUPAC |
[2,3,4,5,6-pentakis[(5-fluoropyridine-3-carbonyl)oxy]cyclohexyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C42H24F6N6O12/c43-25-1-19(7-49-13-25)37(55)61-31-32(62-38(56)20-2-26(44)14-50-8-20)34(64-40(58)22-4-28(46)16-52-10-22)36(66-42(60)24-6-30(48)18-54-12-24)35(65-41(59)23-5-29(47)17-53-11-23)33(31)63-39(57)21-3-27(45)15-51-9-21/h1-18,31-36H |
Clé InChI |
AGHLKPWMHZZSCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)C(=O)OC2C(C(C(C(C2OC(=O)C3=CC(=CN=C3)F)OC(=O)C4=CC(=CN=C4)F)OC(=O)C5=CC(=CN=C5)F)OC(=O)C6=CC(=CN=C6)F)OC(=O)C7=CC(=CN=C7)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


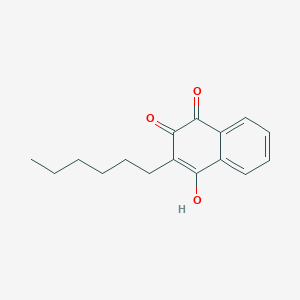
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)

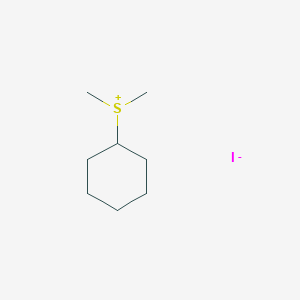
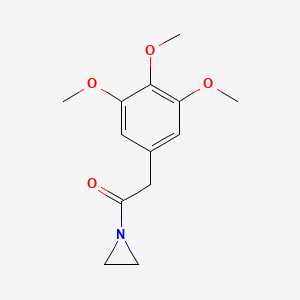
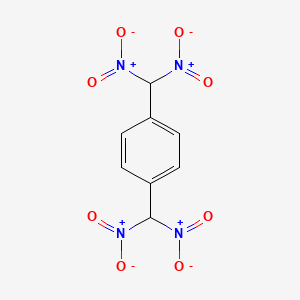
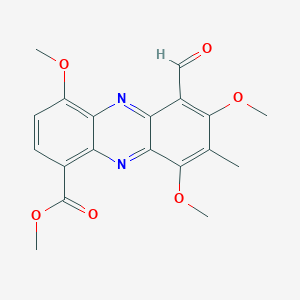
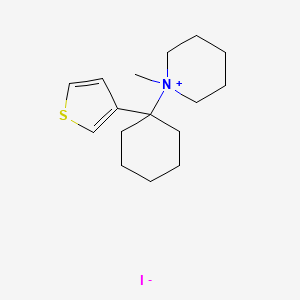

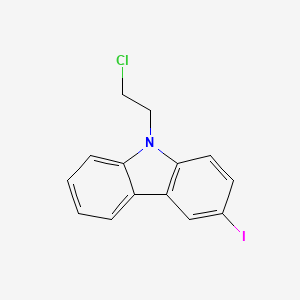
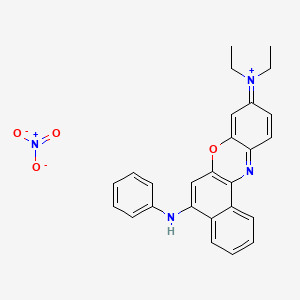
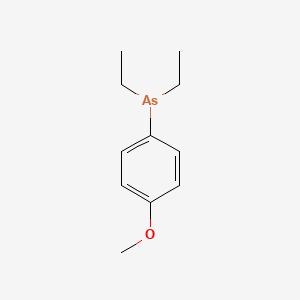
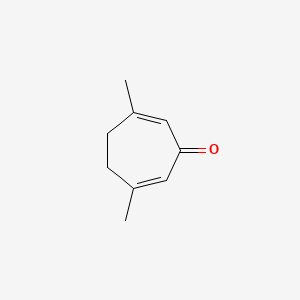
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
